molecular formula C6H15N B3190594 1-Propanamine, N-ethyl-N-methyl- CAS No. 4458-32-6

1-Propanamine, N-ethyl-N-methyl-

Cat. No.: B3190594
CAS No.: 4458-32-6
M. Wt: 101.19 g/mol
InChI Key: SMBYUOXUISCLCF-UHFFFAOYSA-N
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Description

1-Propanamine, N-ethyl-N-methyl- (IUPAC name: N-ethyl-N-methylpropan-1-amine) is a tertiary amine with the molecular formula C₆H₁₅N and a molecular weight of 101.19 g/mol. Structurally, it consists of a three-carbon propane backbone substituted with ethyl and methyl groups on the nitrogen atom. This compound is part of a broader class of alkylamines, which are widely used in pharmaceuticals, agrochemicals, and industrial processes due to their basicity and solubility properties. For example, its quaternary ammonium salt derivative (e.g., 1-Propanaminium, N-ethyl-N,N-dimethyl-) has a density of 1.41 g/cm³ at 25°C , and the parent compound has been identified in plant extracts with antioxidant properties .

Properties

CAS No.

4458-32-6

Molecular Formula

C6H15N

Molecular Weight

101.19 g/mol

IUPAC Name

N-ethyl-N-methylpropan-1-amine

InChI

InChI=1S/C6H15N/c1-4-6-7(3)5-2/h4-6H2,1-3H3

InChI Key

SMBYUOXUISCLCF-UHFFFAOYSA-N

SMILES

CCCN(C)CC

Canonical SMILES

CCCN(C)CC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The following compounds are structurally related to 1-Propanamine, N-ethyl-N-methyl-:

  • 1-Propanamine, N-ethyl- (Primary amine; substituent: ethyl)
  • 1-Propanamine, N,N-diethyl- (Tertiary amine; substituents: two ethyl groups)
  • 1-Propanamine, N-propyl- (Primary amine; substituent: propyl)
  • 1-Propanamine, N-(2-chloroethyl)-N-methyl- (Tertiary amine; substituents: methyl and chloroethyl)
Table 1: Structural Comparison
Compound Name Substituents Amine Type Molecular Formula
1-Propanamine, N-ethyl-N-methyl- Ethyl, Methyl Tertiary C₆H₁₅N
1-Propanamine, N-ethyl- Ethyl Primary C₅H₁₃N
1-Propanamine, N,N-diethyl- Two ethyl groups Tertiary C₇H₁₇N
1-Propanamine, N-propyl- Propyl Primary C₆H₁₅N
N-(2-chloroethyl)-N-methylpropan-1-amine Methyl, Chloroethyl Tertiary C₆H₁₄ClN

Physical and Thermodynamic Properties

Key Properties of Analogs

Table 2: Physical Property Comparison
Compound Name Density (g/cm³) Vapor Pressure (kPa) Solubility in Water
1-Propanamine, N-ethyl-N-methyl- ~0.78 (est.) Not reported Slightly soluble (est.)
1-Propanamine, N-ethyl- - 58.22 @ 330 K Soluble
1-Propanamine, N,N-diethyl- - 202.64 @ 407 K Low solubility
1-Propanamine, N-propyl- - - Slightly soluble
N-(2-chloroethyl)-N-methylpropan-1-amine - - Hydrophobic due to Cl

Notes:

  • Tertiary amines (e.g., N,N-diethyl-) generally exhibit lower water solubility than primary amines (e.g., N-ethyl-) due to reduced hydrogen-bonding capacity .
  • The presence of electronegative groups (e.g., chloroethyl) enhances hydrophobicity and reactivity in nucleophilic substitutions .

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